Bisegliptin

概要

説明

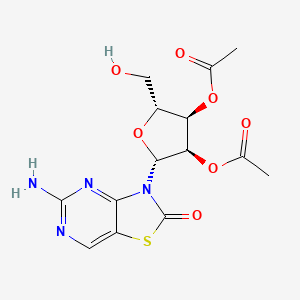

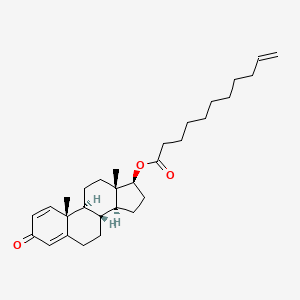

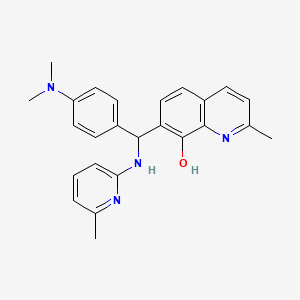

ビセグリプチンは、2型糖尿病の治療に使用される化合物です。それは、ジペプチジルペプチダーゼ-IVの経口活性阻害剤であり、グルカゴン様ペプチド-1の分解を阻害することにより血糖値を低下させます。 この作用は、グルコース依存性インスリン分泌を刺激し、血糖値を低下させますが、低血糖を引き起こすことはありません .

製法

合成経路と反応条件

ビセグリプチンの合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 通常、有機溶媒、触媒、および特定の反応条件を使用して、目的の生成物を得ます .

工業生産方法

ビセグリプチンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率、純度、および費用対効果のために最適化されています。 工業用反応器、精製システム、および品質管理対策を使用して、最終生成物が規制基準を満たすようにしています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bisegliptin involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. It involves the use of industrial reactors, purification systems, and quality control measures to ensure the final product meets regulatory standards .

化学反応の分析

反応の種類

ビセグリプチンは、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: ある官能基が別の官能基に置き換わることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が置換反応に使用されます。 条件は特定の反応によって異なりますが、一般的には制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、置換反応はビセグリプチンのさまざまな置換アナログを生成する可能性があります .

科学研究の応用

ビセグリプチンは、次のようないくつかの科学研究の応用があります。

化学: ジペプチジルペプチダーゼ-IV阻害とそのグルコース代謝への影響を研究するためのモデル化合物として使用されます。

生物学: インスリン分泌とグルコース恒常性の調節における役割について調査されています。

医学: 2型糖尿病の管理のための潜在的な治療薬として探求されています。

科学的研究の応用

Bisegliptin has several scientific research applications, including:

Chemistry: Used as a model compound to study dipeptidyl peptidase-IV inhibition and its effects on glucose metabolism.

Biology: Investigated for its role in modulating insulin secretion and glucose homeostasis.

Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes mellitus.

Industry: Used in the development of new antidiabetic drugs and formulations

作用機序

ビセグリプチンは、グルカゴン様ペプチド-1の分解に関与する酵素であるジペプチジルペプチダーゼ-IVを阻害することでその効果を発揮します。この分解を阻害することにより、ビセグリプチンはグルカゴン様ペプチド-1のレベルを上昇させ、これは今度はグルコース依存性インスリン分泌を刺激します。 このメカニズムは、低血糖を引き起こすことなく血糖値を低下させるのに役立ちます .

類似化合物の比較

類似化合物

- アログリプチン

- アナグリプチン

- リナグリプチン

- サクサグリプチン

- シタグリプチン

- テネリグリプチン

- ビルダグリプチン

独自性

ビセグリプチンは、これらの化合物の中で、その特定の分子構造とその薬物動態特性によりユニークです。 それは、グルコース代謝とインスリン分泌に好ましい影響を示しており、2型糖尿病の治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

- Alogliptin

- Anagliptin

- Linagliptin

- Saxagliptin

- Sitagliptin

- Teneligliptin

- Vildagliptin

Uniqueness

Bisegliptin is unique among these compounds due to its specific molecular structure and its pharmacokinetic properties. It has shown favorable effects on glucose metabolism and insulin secretion, making it a promising candidate for the treatment of type 2 diabetes mellitus .

特性

Key on ui mechanism of action |

Bisegliptin is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects. |

|---|---|

CAS番号 |

862501-61-9 |

分子式 |

C18H26FN3O3 |

分子量 |

351.4 g/mol |

IUPAC名 |

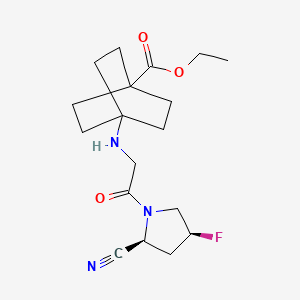

ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |

InChI |

InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |

InChIキー |

AKFNKZFJBFQFAA-DIOPXHOYSA-N |

SMILES |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |

異性体SMILES |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |

正規SMILES |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |

外観 |

Solid powder |

Key on ui other cas no. |

862501-61-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bisegliptin |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)